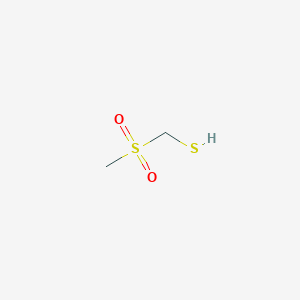
(Methanesulfonyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methanesulfonyl)methanethiol is an organosulfur compound with the chemical formula CH3SO2CH3SH It is a thiol derivative of methanesulfonic acid and is known for its distinctive sulfurous odor
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Methanesulfonyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with hydrogen sulfide in the presence of a base. The reaction proceeds as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{H}_2\text{S} \rightarrow \text{CH}_3\text{SO}_2\text{CH}_3\text{SH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: (Methanesulfonyl)methanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methanesulfonic acid.
Reduction: Reduction reactions can convert it to simpler thiol compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are often employed.
Major Products Formed:
Oxidation: Methanesulfonic acid.
Reduction: Methanethiol.
Substitution: Various substituted thiol derivatives.
Wissenschaftliche Forschungsanwendungen
(Methanesulfonyl)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfur-containing compounds.
Biology: It serves as a tool for studying thiol-based redox processes in biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (Methanesulfonyl)methanethiol involves its ability to act as a nucleophile due to the presence of the thiol group. It can form covalent bonds with electrophilic centers in other molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic acid (CH3SO3H): A strong acid used in various industrial applications.
Methanethiol (CH3SH): A simple thiol with a strong odor, used as a warning agent in natural gas.
Dimethyl sulfoxide (DMSO, (CH3)2SO): A solvent with various applications in chemistry and medicine.
Uniqueness: (Methanesulfonyl)methanethiol is unique due to its combination of sulfonyl and thiol functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in both nucleophilic and electrophilic reactions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
89986-78-7 |
|---|---|
Molekularformel |
C2H6O2S2 |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
methylsulfonylmethanethiol |
InChI |
InChI=1S/C2H6O2S2/c1-6(3,4)2-5/h5H,2H2,1H3 |
InChI-Schlüssel |
GQKMQCUGCFCEJP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14375156.png)



methanone](/img/structure/B14375190.png)
![N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14375204.png)
![Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate](/img/structure/B14375210.png)
![6-Methyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14375218.png)



